Unii-8aap8G8ode
Description
UNII-8AAP8G8ODE is a Unique Ingredient Identifier (UNII) assigned under the Global Substance Registration System (GSRS), a collaborative initiative by the U.S. Food and Drug Administration (FDA) and the National Center for Advancing Translational Sciences (NCATS). The GSRS provides rigorous, manually curated scientific descriptions for over 100,000 substances critical to medicine and translational research, ensuring regulatory-grade identification and classification . This identifier is part of a public dataset designed to standardize substance characterization, enabling unambiguous referencing in pharmacological, toxicological, and regulatory contexts.
Properties
CAS No. |
918657-07-5 |
|---|---|
Molecular Formula |
C17H18INO2 |
Molecular Weight |
391.23 g/mol |
IUPAC Name |
(2S)-2-[(S)-(2-(123I)iodanylphenoxy)-phenylmethyl]morpholine |
InChI |
InChI=1S/C17H18INO2/c18-14-8-4-5-9-15(14)21-17(13-6-2-1-3-7-13)16-12-19-10-11-20-16/h1-9,16-17,19H,10-12H2/t16-,17-/m0/s1/i18-4 |
InChI Key |
BHMLFPOTZYRDKA-KAJUPPCBSA-N |
SMILES |
C1COC(CN1)C(C2=CC=CC=C2)OC3=CC=CC=C3I |
Isomeric SMILES |
C1CO[C@@H](CN1)[C@H](C2=CC=CC=C2)OC3=CC=CC=C3[123I] |
Canonical SMILES |
C1COC(CN1)C(C2=CC=CC=C2)OC3=CC=CC=C3I |
Synonyms |
(123I)INER INER cpd |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Due to the absence of explicit structural or functional data for UNII-8AAP8G8ODE in the provided evidence, this section outlines a methodological framework for comparing similar compounds, adhering to regulatory and academic standards.
Structural Similarity
Structurally analogous compounds typically share core molecular frameworks but differ in substituents, metal ions, or functional groups. For example:
- Metal substitution : Compounds like Ag (silver) or Cu (copper) complexes may exhibit similar coordination geometries but divergent reactivity or stability .
- Functional group variation : Phosphorus-containing compounds (e.g., 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide, DiDOPO) may differ in flame-retardant efficacy based on substituent electronegativity or steric effects .
Hypothetical Structural Comparison Table (based on ):
Functional Similarity
Functionally similar compounds are grouped by shared applications, such as therapeutic use or industrial roles. For instance:
- Medicinal compounds : UNII identifiers are often assigned to active pharmaceutical ingredients (APIs) with mechanisms comparable to FDA-approved drugs (e.g., kinase inhibitors or antibiotics).
- Regulatory harmonization : Substances with Unique Formula Identifiers (UFIs) under the CLP Regulation (e.g., E600-30P1-S00Y-5079) share compliance frameworks with UNIIs but apply to mixtures rather than single ingredients .
Functional Comparison Table (based on ):
Research Findings and Limitations
- Further analysis requires direct access to the GSRS database (https://gsrs.ncats.nih.gov/app/substances ) .
- Methodological Rigor: Comparative studies must adhere to IUPAC nomenclature, standardized units (SI), and reproducible experimental protocols, as emphasized in chemical research guidelines .
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